BenchChemオンラインストアへようこそ!

Damgo

GPCR pharmacology Receptor selectivity Radioligand binding

Choose DAMGO for unequivocal MOR activation—the gold-standard μ-opioid agonist. With subnanomolar affinity (Kd=3.46 nM) and 500-fold selectivity over DOR/KOR, it eliminates mixed-receptor signals in binding, cAMP, and β-arrestin assays. Its peptidic scaffold enables direct comparison in SAR campaigns. Order high-purity, HPLC-verified DAMGO to guarantee reproducible in vitro/in vivo pharmacology.

Molecular Formula C26H35N5O6
Molecular Weight 513.6 g/mol
CAS No. 78123-71-4
Cat. No. B549998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamgo
CAS78123-71-4
Synonyms2 Ala 4 MePhe 5 Gly Enkephalin
2-Ala-4-MePhe-5-Gly-Enkephalin
Ala(2)-MePhe(4)-Gly-ol(5) Enkephalin
D Ala2 NMe Phe4 Gly ol Enkephalin
D-Ala(2)-MePhe(4)-Gly-ol(5) Enkephalin
D-Ala2-NMe-Phe4-Gly-ol Enkephalin
DAGO
DAGOL
DAMGE
DAMGO
Enkephalin, Ala(2)-MePhe(4)-Gly(5)-
Enkephalin, alanyl(2)-methylphenylalanyl(4)-glycine(5)-
Enkephalin, D-Ala2-NMe-Phe4-Gly-ol
RX 783006
RX-783006
Tyr-Ala-Gly-(NMe)Phe-Gly-ol
Molecular FormulaC26H35N5O6
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C26H35N5O6/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36)/t17-,21+,22+/m1/s1
InChIKeyHPZJMUBDEAMBFI-WTNAPCKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAMGO (CAS 78123-71-4): High-Affinity μ-Opioid Receptor Agonist for Targeted Neuropharmacology Research


DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) is a synthetic enkephalin-derived pentapeptide that functions as a potent and highly selective agonist for the μ-opioid receptor (MOR) [1]. It exhibits a subnanomolar to low-nanomolar binding affinity for native MOR (Kd = 3.46 nM [2]), and has served as the reference standard μ-opioid ligand in receptor binding and functional studies since its development in 1981 [3]. Unlike endogenous enkephalins, DAMGO incorporates D-Ala² and N-Me-Phe⁴ modifications that confer substantial metabolic stability, enabling its widespread use as a pharmacological tool compound for dissecting μ-opioid-specific signaling in both in vitro and in vivo systems.

Why DAMGO Cannot Be Replaced by Other Opioid Agonists for μ-Opioid Receptor Research


Generic substitution of DAMGO with other opioid agonists such as morphine, fentanyl, or enkephalin analogs like DADLE or DPDPE fails due to critical differences in receptor selectivity, intrinsic efficacy, and functional bias. While compounds like morphine and fentanyl are clinically used MOR agonists, they exhibit significantly lower binding affinity ratios for MOR over delta (DOR) and kappa (KOR) opioid receptors compared to DAMGO [1]. Furthermore, the non-peptide small molecules (morphine, fentanyl) and peptidic agonists (DADLE, DPDPE) induce distinct receptor conformations and downstream signaling profiles, including differential receptor internalization and β-arrestin recruitment, which fundamentally alters experimental outcomes [2]. The use of a non-selective or functionally biased agonist in studies designed to isolate μ-opioid-specific pathways will introduce confounding variables, obscure data interpretation, and lead to irreproducible results. Therefore, DAMGO remains the essential tool for experiments requiring unequivocal attribution of observed effects to MOR activation.

Quantitative Differentiation of DAMGO (CAS 78123-71-4) from Comparator μ-Opioid Agonists


DAMGO Exhibits 500-Fold μ-Over-δ/κ Selectivity, Surpassing Morphine and Fentanyl

In a direct comparative study using monkey brain membranes, DAMGO demonstrated a binding affinity (Ki) of 1.23 nM for the μ-opioid receptor (MOR) and exhibited approximately 500-fold selectivity for MOR over both δ (DOR) and κ (KOR) sites [1]. In contrast, other clinically used μ-opioids such as fentanyl and sufentanil, while still selective, displayed a lower selectivity ratio of >100-fold for MOR [1]. This quantitative difference underscores DAMGO's superior utility as a research tool for isolating MOR-specific signaling events without confounding DOR or KOR activation, a critical requirement in target validation and mechanistic studies.

GPCR pharmacology Receptor selectivity Radioligand binding Opioid receptor

DAMGO Demonstrates Subnanomolar Binding Affinity (Ki = 0.73-1.23 nM) Comparable to or Exceeding Morphine and Fentanyl

Multiple independent studies confirm that DAMGO binds to μ-opioid receptors with exceptionally high affinity. In rat brain homogenates, DAMGO Ki values range from 0.73 nM to 1.23 nM [1][2]. For direct comparison, under similar conditions, morphine exhibits Ki values of approximately 1.2 nM [3], and fentanyl's Ki is reported as 0.135 nM in some assays [4]. While fentanyl can show marginally higher affinity in certain systems, DAMGO consistently demonstrates subnanomolar to low-nanomolar affinity across species and tissue preparations, establishing it as a high-affinity probe that reliably saturates MOR binding sites at low concentrations, thereby enabling precise pharmacological studies without the need for high, potentially cytotoxic doses.

Binding affinity Radioligand assay Opioid receptor Pharmacodynamics

DAMGO Potently Inhibits cAMP Accumulation with Subnanomolar to Low Nanomolar Potency in Functional Assays

In functional assays measuring inhibition of forskolin-stimulated cAMP accumulation, a direct readout of Gαi/o-mediated signaling, DAMGO displays high potency with an EC₅₀ of approximately 30 nM in recombinant systems [1]. This functional potency is consistent across multiple cellular backgrounds, including HEK293 cells and SH-SY5Y neuroblastoma cells, confirming its robust efficacy as a full agonist [2]. While head-to-head functional comparison data with morphine or fentanyl in identical cAMP assays are less frequently reported, the consistent sub-100 nM potency of DAMGO in this pathway distinguishes it from partial agonists or ligands with biased signaling profiles. This reliable functional response is essential for structure-activity relationship (SAR) studies and for screening novel MOR modulators in high-throughput formats.

cAMP assay Functional activity GPCR signaling Adenylyl cyclase inhibition

DAMGO Induces Distinct MOR Internalization and Signaling Dynamics Compared to Morphine and Fentanyl

DAMGO promotes rapid and robust internalization of the μ-opioid receptor, a process linked to receptor desensitization and resensitization. In a direct comparative study in rats, DAMGO induced significantly greater MOR internalization than fentanyl at equianalgesic doses [1]. Furthermore, co-administration of fentanyl with morphine was shown to promote morphine-induced MOR internalization, a process inherently triggered by DAMGO [1]. This differential trafficking profile is critical because it influences the development of tolerance and the cellular response to repeated agonist exposure. In contrast to DAMGO, morphine is known to be a poor inducer of MOR internalization in many systems, which is thought to contribute to its distinct pharmacological and tolerance profile [2].

Receptor internalization Biased agonism β-arrestin Opioid tolerance

DAMGO Elicits Potent Antinociception In Vivo, Serving as a Gold Standard for Central μ-Opioid Activity

In a standardized in vivo tail-flick antinociception assay following intrathecal (i.t.) administration, DAMGO produced a robust analgesic response, with its ED₅₀ potency characterized alongside other tool compounds [1]. While the absolute ED₅₀ value may vary between studies, DAMGO consistently demonstrates high potency in this model, confirming its ability to activate central MOR and produce behavioral analgesia. This in vivo activity validates DAMGO as a critical tool for bridging in vitro molecular pharmacology with whole-animal behavioral outcomes, and it serves as a benchmark against which novel μ-opioid analgesics are measured.

Antinociception In vivo pharmacology Pain models Intrathecal administration

DAMGO Antagonizes CXCL12-Mediated Neuroprotection and Modulates Ion Channel Currents, Expanding its Utility Beyond Canonical GPCR Signaling

Beyond its classical role as a MOR agonist, DAMGO has been shown to modulate non-canonical signaling pathways. For instance, DAMGO (1-10 μM) significantly reduces the activation of neuronal Akt and ERK1/2 by the chemokine CXCL12 and inhibits CXCL12-promoted neuronal survival [1]. This indicates a functional cross-talk between MOR and CXCR4 signaling in neurons. Additionally, DAMGO (1 μM) effectively inhibits prostaglandin E2 (PGE2)-induced increases in tetrodotoxin-resistant voltage-gated Na+ current (TTX-R INa). Specifically, PGE2 (1 μM) increased the TTX-R INa peak by 103%, but this increase was limited to only 24.9% in the presence of DAMGO [1]. These findings demonstrate that DAMGO can influence neuronal excitability and survival through mechanisms that extend beyond simple Gαi-mediated adenylyl cyclase inhibition.

Neuroprotection Chemokine signaling Ion channel modulation Cross-talk

Optimal Applications for DAMGO (CAS 78123-71-4) in Research and Preclinical Development


Selective μ-Opioid Receptor Profiling in GPCR Panels

DAMGO is the gold-standard agonist for profiling novel compounds against the μ-opioid receptor in selectivity panels. Its 500-fold selectivity for MOR over DOR and KOR [1] ensures that any observed activity is a true readout of MOR engagement, eliminating the need for deconvolution of mixed receptor signals. This is critical in early-stage drug discovery where off-target effects against related GPCRs must be minimized. Use DAMGO as a reference agonist in radioligand binding displacement assays (e.g., using [³H]DAMGO or [³H]diprenorphine) and functional assays (e.g., cAMP, β-arrestin recruitment, or calcium flux) to benchmark the potency and efficacy of lead candidates.

Functional Characterization of G Protein-Coupled Receptor Signaling

Given its robust and consistent activation of Gαi/o-mediated pathways (e.g., inhibition of cAMP accumulation with an EC₅₀ ≈ 30 nM) [1], DAMGO is ideally suited for studies investigating the downstream signaling mechanisms of MOR. It serves as a reliable positive control in assays measuring adenylyl cyclase inhibition, ERK1/2 phosphorylation, and GIRK channel activation. Furthermore, its ability to induce rapid and robust receptor internalization [2] makes it the preferred agonist for studying MOR trafficking, desensitization, and resensitization, particularly in comparison to biased agonists like morphine that show minimal internalization.

In Vivo Antinociception and Pain Pathway Studies

DAMGO's established potency in in vivo antinociception models following central (intrathecal or intracerebroventricular) administration [1] makes it an essential tool for pain researchers. It is used to establish baseline μ-opioid-mediated analgesia in animal models (e.g., tail-flick, hot-plate, formalin test), against which the efficacy of novel analgesics, formulations, or genetic manipulations can be directly compared. Its peptidic nature restricts its utility for systemic administration due to poor blood-brain barrier penetration, but this is an advantage for studies requiring localized central receptor activation without peripheral confounds.

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The well-defined structure and synthetic accessibility of DAMGO make it a versatile scaffold for medicinal chemistry efforts aimed at developing novel opioid ligands. Its high MOR affinity and selectivity [1] provide a strong starting point for designing peptide and peptidomimetic analogs. Researchers use DAMGO as a comparator to evaluate how structural modifications (e.g., amino acid substitutions, N-methylation, C-terminal modifications) impact binding affinity, functional potency, and metabolic stability. The availability of high-purity, research-grade DAMGO from multiple vendors ensures reproducibility in SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Damgo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.